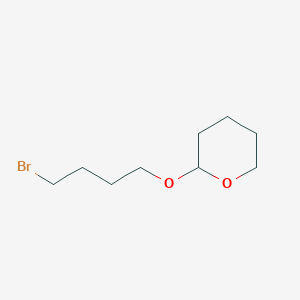

2-(4-Bromobutoxy)tetrahydro-2H-pyran

概述

描述

2-(4-Bromobutoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C9H17BrO2. It is a colorless to almost colorless clear liquid at room temperature . This compound is primarily used as a synthetic intermediate in organic chemistry due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobutoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .

化学反应分析

Types of Reactions: 2-(4-Bromobutoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions:

Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Elimination reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Nucleophilic substitution: Formation of ethers, amines, or alcohols.

Elimination reactions: Formation of alkenes.

Oxidation: Formation of alcohols or ketones.

科学研究应用

Organic Synthesis

2-(4-Bromobutoxy)tetrahydro-2H-pyran serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom enhances its reactivity, making it suitable for forming ethers, amines, or alcohols.

- Elimination Reactions : It can undergo elimination to yield alkenes.

- Oxidation Reactions : The compound can also be oxidized to form alcohols or ketones .

Pharmaceutical Research

In pharmaceutical chemistry, this compound is utilized as a building block for synthesizing potential drug candidates. Its ability to interact with various biological targets makes it a valuable compound in drug discovery processes. Notably, it has been involved in the synthesis of compounds that exhibit significant biological activity, including antimicrobial and anticancer properties .

Chemical Biology

The compound plays a crucial role in biochemical reactions by acting as a substrate for specific enzymes. Its interactions with biomolecules can influence cellular processes such as:

- Cell Signaling Pathways : It modulates pathways that govern cell function and behavior.

- Gene Expression : The compound has been observed to affect gene expression patterns in certain cell types.

- Cell Proliferation and Differentiation : Its effects on cell growth and differentiation are being explored for therapeutic applications .

Material Science

In material science, this compound is investigated for its potential in developing new materials with tailored properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as solubility, thermal stability, and mechanical strength .

作用机制

The mechanism of action of 2-(4-Bromobutoxy)tetrahydro-2H-pyran depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, forming a double bond. In oxidation reactions, the compound gains oxygen atoms, forming alcohols or ketones .

相似化合物的比较

2-(4-Chlorobutoxy)tetrahydro-2H-pyran: Similar structure but with a chlorine atom instead of bromine.

2-(4-Fluorobutoxy)tetrahydro-2H-pyran: Similar structure but with a fluorine atom instead of bromine.

2-(4-Iodobutoxy)tetrahydro-2H-pyran: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 2-(4-Bromobutoxy)tetrahydro-2H-pyran is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chlorine and fluorine analogs. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility .

生物活性

2-(4-Bromobutoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C9H17BrO2. This compound has garnered attention in biochemical research due to its potential applications in organic synthesis and pharmaceutical development. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 217.14 g/mol

- Appearance : Colorless to almost colorless liquid

- Stability : Requires storage at low temperatures to maintain stability

This compound acts primarily as a substrate in various enzymatic reactions. It interacts with enzymes and proteins, facilitating biochemical transformations essential for synthesizing complex organic molecules. The compound influences cellular processes by modulating signaling pathways and gene expression, which can affect cell proliferation and differentiation.

Biochemical Interactions

- Enzyme Substrate : It serves as a substrate for specific enzymes, promoting reactions that lead to the formation of other compounds.

- Cell Signaling : The compound may interact with receptors or signaling molecules, altering cellular metabolism and function.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Cell Proliferation | Modulates the growth of certain cell types through receptor interactions. |

| Differentiation | Influences cell differentiation pathways, potentially impacting stem cells. |

| Signal Transduction | Affects key signaling pathways involved in cellular responses. |

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Organic Synthesis : The compound is utilized as an intermediate in synthesizing more complex organic molecules, showcasing its versatility as a building block in chemical reactions.

- Pharmaceutical Applications : Research indicates that it may serve as a precursor for developing new drug candidates, particularly in targeting specific biological pathways .

- Material Science : Investigations into its properties suggest potential applications in creating materials with tailored characteristics.

Study 1: Enzymatic Reactions

In a study focused on enzymatic reactions involving this compound, researchers demonstrated its role as a substrate for various enzymes, leading to significant yields of desired products through optimized reaction conditions. The study highlighted the importance of selecting appropriate catalysts to enhance reaction efficiency .

Study 2: Cellular Effects

Another research effort examined the effects of this compound on cell lines, revealing that it influences gene expression related to cell growth and differentiation. The findings suggested that specific concentrations could enhance proliferation rates while promoting differentiation in stem cells, indicating therapeutic potential .

常见问题

Basic Research Questions

Q. What are the optimized synthetic protocols for 2-(4-Bromobutoxy)tetrahydro-2H-pyran, and how can purity be ensured?

- Methodology : The compound is synthesized via acid-catalyzed etherification of 4-bromobutan-1-ol with 3,4-dihydro-2H-pyran in dichloromethane (DCM) using p-toluenesulfonic acid (p-TSA) as a catalyst. Key steps include:

- Dropwise addition of 3,4-dihydro-2H-pyran to a DCM solution of 4-bromobutan-1-ol and p-TSA at 0–20°C .

- Stirring overnight at room temperature, followed by solvent removal and purification via silica gel chromatography (5% ethyl acetate/hexanes) to achieve >90% purity .

- Critical Variables : Reaction temperature (exothermic control), stoichiometric ratios, and catalyst loading (e.g., 0.1–0.5 mol% p-TSA) to minimize side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Characterization Methods :

- 1H/13C NMR : Peaks at δ 4.57–4.59 (tetrahydropyran anomeric proton), δ 3.40–3.88 (methyleneoxy and Br-adjacent protons), and δ 1.48–2.02 (alkyl chain protons) confirm the ether linkage and bromobutyl chain .

- IR Spectroscopy : C-O-C stretching (~1120 cm⁻¹) and C-Br absorption (~560 cm⁻¹) validate functional groups .

- Purity Assessment : TLC (Rf ~0.5 in 5:1 hexanes/ethyl acetate) and GC-MS to detect residual reagents.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Insights :

- Hydrolysis Sensitivity : The tetrahydropyran ring is stable under neutral conditions but undergoes acid-catalyzed ring-opening below pH 3 .

- Thermal Stability : Decomposes above 150°C; store at –20°C under inert gas (N2/Ar) to prevent bromine elimination .

Advanced Research Questions

Q. How can this compound be utilized as a key intermediate in synthesizing bioactive molecules?

- Applications :

- Epoxide-Containing Analogs : Alkylation of octa-1,7-diyne with this compound in THF/HMPA yields intermediates for eicosanoid derivatives (e.g., 17(R),18(S)-epoxyeicosatetraenoic acid), which regulate calcium signaling and inflammation .

- Anticancer Agents : Serves as a precursor in statin analogs (e.g., mevalonolactones) targeting HMG-CoA reductase, with IC50 values comparable to pitavastatin .

- Design Considerations : Optimize leaving group reactivity (Br) for nucleophilic substitutions in multi-step syntheses.

Q. What experimental strategies ensure selectivity when studying enzyme inhibition (e.g., PDE9A, CCR5) involving derivatives of this compound?

- Selectivity Mechanisms :

- PDE9A Inhibition : Structural analogs (e.g., PF-04447943) exploit residue differences in PDE families. Use radiolabeled (13C/3H) derivatives for binding assays to quantify off-target effects .

- CCR5 Modulation : Allosteric binding (e.g., TAK-779 derivatives) avoids orthosteric competition. Employ site-directed mutagenesis to validate receptor interaction domains .

- Validation : Co-crystallization studies and molecular dynamics simulations to confirm binding poses.

Q. How can researchers resolve contradictions in pharmacological data, such as dual CCR2/CCR5 antagonism or conflicting cytotoxicity results?

- Data Reconciliation Approaches :

- Dose-Response Profiling : Establish EC50/IC50 curves (e.g., via Prism software) to differentiate potency at CCR2 vs. CCR5 .

- Epigenetic Confounders : Assess LSD1 inhibition (e.g., via ChIP-seq) to rule out off-target gene regulation in cytotoxicity assays .

- Statistical Methods : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups and control batch effects.

Q. What methodologies are recommended for studying the compound’s role in lipid signaling pathways, such as 5-lipoxygenase (5-LOX) or cyclooxygenase-2 (COX-2)?

- Experimental Workflow :

属性

IUPAC Name |

2-(4-bromobutoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXFQWZHKKEJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339827 | |

| Record name | 2-(4-Bromobutoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31608-22-7 | |

| Record name | 2-(4-Bromobutoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。